N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide

Catalog No.
S3102405
CAS No.
1798736-25-0
M.F
C14H11F3N2O3S
M. Wt
344.31
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acet...

CAS Number

1798736-25-0

Product Name

N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide

IUPAC Name

N-[[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl]acetamide

Molecular Formula

C14H11F3N2O3S

Molecular Weight

344.31

InChI

InChI=1S/C14H11F3N2O3S/c1-8(20)18-23(21,22)19-13-5-3-2-4-10(13)9-6-11(15)14(17)12(16)7-9/h2-7,19H,1H3,(H,18,20)

InChI Key

YDGATVLMSYSOAU-UHFFFAOYSA-N

SMILES

CC(=O)NS(=O)(=O)NC1=CC=CC=C1C2=CC(=C(C(=C2)F)F)F

Solubility

not available

N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide is an organic compound that belongs to the class of sulfonamides. It features a sulfonamide functional group, which is characterized by the structure R−S(=O)₂−NR₂, where R represents organic groups. In this specific compound, the sulfonamide group is attached to an acetamide moiety, giving it unique chemical properties and potential biological activities. The trifluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

The chemical reactivity of N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide can be explored through various reactions typical for sulfonamides and amides:

  • Nucleophilic Substitution: The sulfur atom in the sulfonamide group can undergo nucleophilic attack by strong nucleophiles, leading to the formation of new derivatives.
  • Hydrolysis: Under acidic or basic conditions, the acetamide bond can hydrolyze, releasing acetic acid and the corresponding sulfonamide.
  • Acylation Reactions: The amine group can participate in further acylation reactions, allowing for the synthesis of more complex derivatives.

Compounds containing sulfonamide groups are known for their diverse biological activities. N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide may exhibit:

  • Antimicrobial Properties: Sulfonamides are traditionally used as antibiotics. This compound may have activity against certain bacterial strains.
  • Inhibition of Enzymes: Sulfonamides can inhibit various enzymes involved in metabolic pathways, which could be relevant in therapeutic applications.
  • Potential Anticancer Activity: Some studies suggest that modifications in sulfonamide structures can lead to anticancer properties.

The synthesis of N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide typically involves several steps:

  • Formation of the Sulfonamide: The reaction between a suitable amine and a sulfonyl chloride yields the sulfonamide.
  • Acetamidation: The resulting sulfonamide can then be reacted with acetic anhydride or acetyl chloride to introduce the acetamide functionality.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high purity.

N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide has potential applications in various fields:

  • Pharmaceuticals: As a candidate for drug development due to its biological activities.
  • Research: Used in biochemical studies to explore enzyme inhibition and antimicrobial mechanisms.
  • Agriculture: Potentially used as a pesticide or herbicide due to its chemical properties.

Interaction studies involving N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide could focus on:

  • Binding Affinity: Evaluating how well this compound binds to specific biological targets compared to other known inhibitors.
  • Mechanism of Action: Understanding how it exerts its biological effects at the molecular level.
  • Synergistic Effects: Investigating whether this compound enhances or diminishes the effects of other drugs when used in combination.

N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide can be compared with other similar compounds based on their structural features and biological activities:

Compound NameStructureKey Features
SulfanilamideR−S(=O)₂−NH₂First sulfonamide antibiotic; broad-spectrum antimicrobial activity
AcetazolamideR−S(=O)₂−NH−C(=O)CH₃Carbonic anhydrase inhibitor; used in glaucoma treatment
FurosemideR−S(=O)₂−NH−C(=O)C₆H₄Loop diuretic; used for hypertension and edema

Uniqueness

N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide is unique due to its trifluoromethyl substitution on the phenyl ring, which may enhance its lipophilicity and alter its pharmacokinetic properties compared to traditional sulfonamides. This modification could lead to improved efficacy or reduced side effects in therapeutic applications.

By understanding these aspects of N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide, researchers can better explore its potential uses in medicine and other fields.

XLogP3

2.9

Dates

Modify: 2023-07-25

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